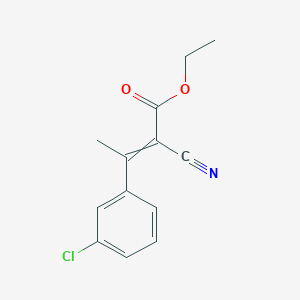
2-Butenoic acid, 3-(3-chlorophenyl)-2-cyano-, ethyl ester
Cat. No. B8705247
M. Wt: 249.69 g/mol
InChI Key: XVDQGRBZCSVHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07449490B2
Procedure details


A mixture of 3′-chloroacetophenone (50 mmol), ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL) ammonium acetate (400 mg), and benzene (50 mL) was heated to reflux in a Dean-Stark apparatus. After approximately 10 hours, additional ethyl cyanoacetate (50 mmol), acetic acid (1.14 mL), and ammonium acetate (400 mg) are added. After an additional 10 hours, the reaction was cooled to room temperature, diluted with ethyl acetate (30 mL), washed with water (240 mL), brine (40 mL), and dried (Na2SO4). After filtering, the extract was concentrated in vacuo and the desired product, as a 1:1 mixture of E and Z-isomers, was isolated by column chromatography on silica gel, eluting with 5% ethyl acetate in petroleum ether. The purified oil solidified on standing at room temperature Yield: 60%.








Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12].C([O-])(=O)C.[NH4+]>C(OCC)(=O)C.C(O)(=O)C.C1C=CC=CC=1>[CH2:17]([O:16][C:14](=[O:15])[C:13]([C:11]#[N:12])=[C:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1)[CH3:9])[CH3:18] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)C(C)=O
|
|
Name
|
|
|
Quantity
|
50 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.14 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
50 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
1.14 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux in a Dean-Stark apparatus
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After an additional 10 hours
|
|
Duration
|
10 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (240 mL), brine (40 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtering
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the extract was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the desired product, as a 1:1 mixture of E and Z-isomers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated by column chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 5% ethyl acetate in petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
on standing at room temperature
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(C(=C(C)C1=CC(=CC=C1)Cl)C#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
